molecular formula C18H18N2O2S B2760392 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide CAS No. 1103514-01-7

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide

Cat. No.: B2760392
CAS No.: 1103514-01-7
M. Wt: 326.41
InChI Key: VMGIBQAHCGRZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole ring or the ethylthio group.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antitubercular and antitumor agent . For example, certain derivatives of indole-2-carboxamides have been found to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells

Comparison with Similar Compounds

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxamide . While these compounds share a common indole scaffold, they differ in their specific functional groups and biological activities. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-2-carboxamide derivatives have shown antitubercular and anticancer activities

Properties

IUPAC Name

1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGIBQAHCGRZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.